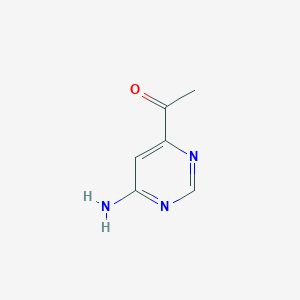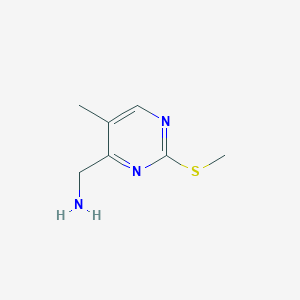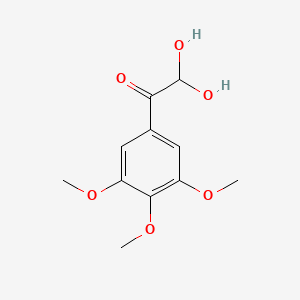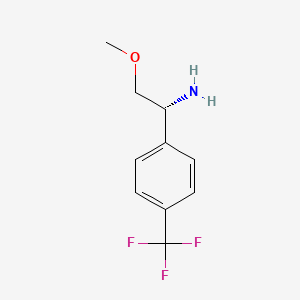
(R)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and ®-2-methoxyethylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-(trifluoromethyl)benzaldehyde with ®-2-methoxyethylamine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired ®-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents.
Medicine
In medicinal chemistry, ®-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine is explored for its potential therapeutic applications. Compounds containing trifluoromethyl groups have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials with enhanced properties, such as increased resistance to chemical degradation and improved thermal stability.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride: This compound shares a similar structure but contains a fluoro group instead of a methoxy group.
®-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride: This compound has a trifluoromethylthio group instead of a methoxy group.
Uniqueness
®-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-amine is unique due to the presence of both a methoxy group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3/t9-/m0/s1 |
InChI Key |
ROHHPXSZRZTEOZ-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
COCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


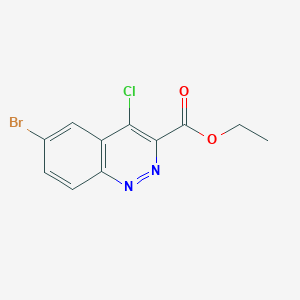
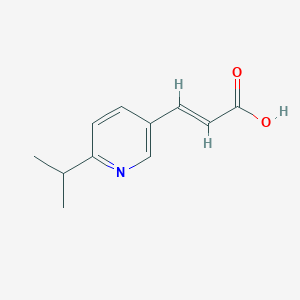
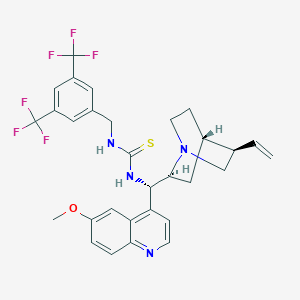

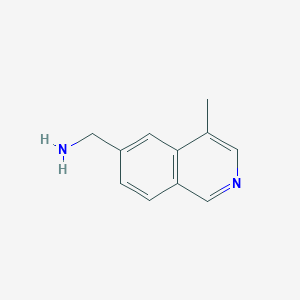
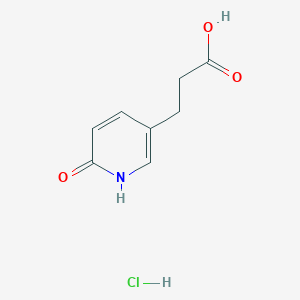
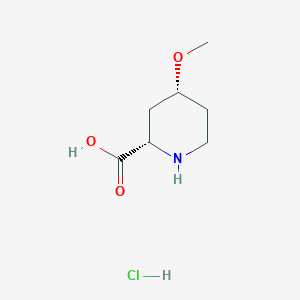
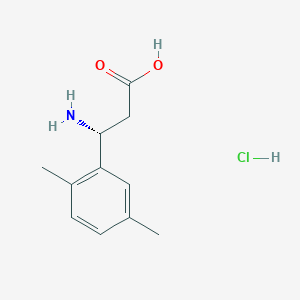
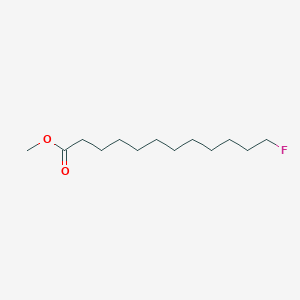
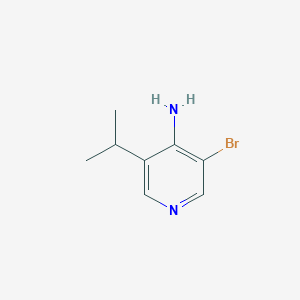
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
